
2-(3-Chlorophenylthio)benzoic acid
Overview
Description
2-(3-Chlorophenylthio)benzoic acid is a substituted benzoic acid derivative characterized by a sulfur atom (thioether linkage) at the 2-position of the benzoic acid core and a chlorine substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₃H₉ClO₂S, with a molecular weight of 264.72 g/mol.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The thioether group in 2-(3-Chlorophenylthio)benzoic acid increases lipophilicity compared to oxygen-linked analogs like 2-(2-Chlorophenoxy)benzoic acid. This may enhance membrane permeability but reduce aqueous solubility.
- Synthesis: While 2-(2-Chlorophenoxy)benzoic acid is synthesized via nucleophilic substitution (O-linkage), the thioether analog likely requires a similar approach with a thiol nucleophile. In contrast, 3-chloro-4-fluoro-2-hydroxybenzoic acid achieves high synthesis yields (91%) via fluorinated intermediates, highlighting the impact of halogen positioning on reaction efficiency .
2-(2-Chlorophenoxy)benzoic Acid ():
- Conformational Analysis: This compound was superimposed with estazolam (a benzodiazepine agonist), revealing alignment of aromatic rings and proton-accepting groups (e.g., oxadiazole nitrogen).
- The thioether linkage could introduce alternative binding interactions (e.g., sulfur’s polarizability) or metabolic pathways (e.g., oxidation to sulfoxide).
3-Chloro-4-fluoro-2-hydroxybenzoic Acid ():
- This may make it more suitable for targeting polar enzyme active sites.
Physicochemical and Pharmacokinetic Properties
Property | This compound | 2-(2-Chlorophenoxy)benzoic Acid | 3-Chloro-4-fluoro-2-hydroxybenzoic Acid |
---|---|---|---|
Lipophilicity (LogP) | Higher (estimated ~3.5) | Moderate (~2.8) | Low (~1.9 due to -OH and -F) |
Solubility | Poor in water | Moderate | High (polar substituents) |
Metabolic Stability | Potential sulfoxidation | Ester hydrolysis | Glucuronidation likely |
Properties
CAS No. |
13420-58-1 |
---|---|
Molecular Formula |
C13H9ClO2S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H9ClO2S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16) |
InChI Key |
JEJVFFQDODZHIV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC(=CC=C2)Cl |
Key on ui other cas no. |
13420-58-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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